3-Methoxy-2,2-dimethylpropan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOEPYRTBAJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650997 | |
| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767264-22-2 | |
| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
3-Methoxy-2,2-dimethylpropan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes, such as cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with 3-Methoxy-2,2-dimethylpropan-1-amine:
3-Ethoxy-2,2-dimethylpropan-1-amine
- Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃) at C3.
- Ethoxy derivatives are often less polar than methoxy analogs, which may affect their utility in aqueous reaction systems .
Methoxyisopropylamine (1-Methoxy-2-propanamine)
- Structural Difference : Linear chain with methoxy at C1 and amine at C2, lacking dimethyl branching.
- Impact : Lower molecular weight (89.14 g/mol vs. 117.19 g/mol) and higher water miscibility. The linear structure reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
3,3-Dimethoxypropan-1-amine
- Structural Difference : Two methoxy groups at C3 instead of one.
- The dual methoxy groups may also stabilize intermediates in condensation reactions .
1-Methoxy-2-methylpropan-2-amine
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Water Solubility | Key Features |
|---|---|---|---|---|---|
| This compound | C₆H₁₅NO | 117.19 | Not reported | Not reported | Branched, sterically hindered amine |
| 3-Ethoxy-2,2-dimethylpropan-1-amine | C₇H₁₇NO | 131.22 | Not reported | Not reported | Increased lipophilicity |
| Methoxyisopropylamine | C₄H₁₁NO | 89.14 | 98°C | Miscible | Linear, high water solubility |
| 3,3-Dimethoxypropan-1-amine | C₅H₁₃NO₂ | 119.16 | Not reported | Not reported | Dual methoxy groups, polar |
Notes:
- Boiling points and solubility data are scarce for most compounds. Methoxyisopropylamine’s miscibility in water contrasts with the likely lower solubility of branched analogs like this compound due to steric effects .
- The trifluoroacetate salt of 1-Methoxy-2-methylpropan-2-amine highlights the role of counterions in modifying physical properties for industrial applications .
Biological Activity
3-Methoxy-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C6H15NO. It features a methoxy group (-OCH3) attached to a branched amine structure, which contributes to its diverse biological activities and applications in scientific research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound can be synthesized through various methods, primarily involving the reaction of 2,2-dimethylpropan-1-ol with methanol in the presence of an acid catalyst. The resulting methoxy compound can undergo amination using ammonia or other amine sources under controlled conditions to yield high-purity products.
Synthetic Routes
| Route | Reagents | Conditions |
|---|---|---|
| Methanol reaction | 2,2-dimethylpropan-1-ol + methanol | Acid catalyst |
| Amination | Methoxy derivative + ammonia | Elevated temperature and pressure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound can modulate enzyme activity and receptor binding, influencing several signaling pathways associated with cellular processes such as growth and differentiation.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways.
- Receptor Binding : The compound interacts with receptors that may play a role in neurological disorders and metabolic diseases .
Case Studies
-
Type III Secretion System Inhibition :
A study explored the effectiveness of various compounds, including this compound, in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. The compound demonstrated significant inhibition at concentrations around 50 μM, suggesting its potential as a therapeutic agent against bacterial infections . -
Drug Metabolism Studies :
Research utilizing liquid chromatography-quadrupole time-of-flight mass spectrometry highlighted the metabolic pathways of phenethylamine-based compounds, including derivatives like this compound. These studies provide insight into how this compound is processed in biological systems and its implications for drug design .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-1-propanamine | Lacks methoxy group | Different reactivity; less versatile |
| 1-Methoxy-N,2-dimethylpropan-2-amine | Methoxy group at different site | Distinct chemical properties; varied applications |
Preparation Methods
Direct Amine Formation and Salt Preparation
The most straightforward laboratory synthesis involves the reaction of 3-methoxy-2,2-dimethylpropan-1-amine with hydrochloric acid to form the hydrochloride salt. This acid-base reaction is conducted under controlled temperature and stoichiometric conditions to ensure complete salt formation and high purity of the product.
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolution of free amine in solvent | Ambient temperature, inert atmosphere |
| 2 | Addition of hydrochloric acid | Controlled addition, stirring |
| 3 | Precipitation of hydrochloride salt | Cooling to 0-5 °C |
| 4 | Filtration and drying | Vacuum drying at room temperature |
This method is typical for small-scale synthesis and characterization purposes.
Catalytic Hydrogenation Route from 3-Methoxypropanol
A more advanced and industrially relevant preparation involves catalytic amination of 3-methoxypropanol using ammonia and hydrogen in the presence of a Cu-Co/Al2O3-diatomite catalyst. This vapor-phase continuous process allows direct conversion of the alcohol to the primary amine.
Reaction Scheme
3-Methoxypropanol + NH3 + H2 → this compound
Catalyst Composition
| Element | Weight % Range |
|---|---|
| Copper (Cu) | 5.0 – 25.0% |
| Cobalt (Co) | 5.0 – 30.0% |
| Ruthenium (Ru) | 0.01 – 0.3% |
| Magnesium (Mg) | 0.05 – 1.0% |
| Chromium (Cr) | 0.1 – 5.0% |
| Alumina (Al2O3) + Diatomite | Balance |
Reaction Conditions
| Parameter | Range |
|---|---|
| Pressure | 0.3 – 1.5 MPa |
| Temperature | 120 – 220 °C |
| Liquid Hourly Space Velocity (LHSV) | 0.5 – 2.0 h⁻¹ |
| Ammonia to Alcohol Molar Ratio | 4.0 – 10.0 : 1 |
| Hydrogen to Alcohol Molar Ratio | 0.5 – 5.0 : 1 |
| Catalyst Volume to Alcohol Flow Rate | 0.4 – 2.0 m³/(hr·m³ catalyst) |
Process Description
- The 3-methoxypropanol feed is pumped and preheated with ammonia and hydrogen.
- The vapor mixture enters a fixed-bed reactor packed with the Cu-Co/Al2O3-diatomite catalyst.
- The reaction proceeds under vapor phase conditions, converting the alcohol to the amine.
- The reactor effluent is cooled, and gas-liquid separation is performed.
- The gaseous phase is recycled back into the reactor system.
- The liquid phase undergoes distillation and purification to isolate this compound.
- By-products such as diamines are either purified for sale or recycled into the feed system.
This method is advantageous for continuous production with high yield and selectivity, and it incorporates closed-cycle material recycling for efficiency and environmental compliance.
Industrial Scale-Up Considerations
Industrial production closely follows the catalytic hydrogenation route but on a larger scale, utilizing large fixed-bed reactors and continuous flow systems. Key factors include:
- Precise control of temperature and pressure to optimize catalyst activity and selectivity.
- Efficient gas-liquid separation and recycling to minimize raw material consumption.
- Use of high-quality catalysts with optimal metal loadings to ensure longevity and performance.
- Implementation of closed-loop systems for ammonia, hydrogen, and unreacted alcohol to reduce waste.
- Downstream purification involving distillation and crystallization to achieve pharmaceutical-grade purity.
Comparative Analysis of Preparation Methods
| Preparation Method | Scale | Advantages | Limitations |
|---|---|---|---|
| Direct amine + HCl salt formation | Laboratory scale | Simple, straightforward | Limited to small quantities |
| Catalytic amination of alcohol | Industrial scale | Continuous, high yield, recyclable | Requires specialized catalysts and equipment |
Summary of Key Findings
- The hydrochloride salt of this compound is commonly prepared by acid-base reaction from the free amine.
- Industrially, the compound is synthesized via vapor-phase catalytic amination of 3-methoxypropanol using a Cu-Co/Al2O3-diatomite catalyst system.
- Reaction parameters such as temperature (120–220 °C), pressure (0.3–1.5 MPa), and reactant molar ratios are critical for optimal yield and selectivity.
- The process is designed for continuous operation with material recycling, minimizing by-products and environmental impact.
- Catalyst composition and reactor design are tailored to maximize productivity and product purity.
This comprehensive examination of preparation methods for this compound integrates laboratory synthesis and industrial catalytic processes, providing a detailed, authoritative resource for researchers and industrial chemists.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-2,2-dimethylpropan-1-amine in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkylation of 3-methoxypropan-1-amine with methyl halides under basic conditions. Alternatively, reductive amination of 3-methoxy-2,2-dimethylpropanal using ammonia and hydrogen gas with a catalyst (e.g., Raney nickel) may be employed. Reaction optimization should focus on controlling steric hindrance from the dimethyl groups and ensuring complete methoxy substitution. Characterization via -NMR and FT-IR is critical to confirm the structure .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC with UV detection at 210–220 nm) and spectroscopic techniques. -NMR should show characteristic peaks for the methoxy group (~3.3 ppm) and dimethyl protons (~1.1 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 131 (CHNO). Differential scanning calorimetry (DSC) may further verify purity by assessing melting behavior .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound that influence its reactivity in aqueous systems?
- Methodological Answer : The pKa of the amine group is approximately 10.2, making it weakly basic and prone to protonation in acidic media. It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMF, DMSO). The methoxy group enhances hydrophilicity compared to non-substituted analogs. Stability studies should assess hydrolysis under varying pH conditions, particularly in acidic buffers .
Advanced Research Questions
Q. How does this compound function as a ligand in molybdenum-based complexes for electrochemical sensing applications?
- Methodological Answer : The amine acts as a bidentate ligand, coordinating with Mo(VI) to form cis-dioxo-molybdenum complexes. This coordination stabilizes the metal center, enabling redox activity at ~0.3–0.5 V (vs. Ag/AgCl). The electron-donating methoxy group enhances electron transfer kinetics, critical for dopamine (DA) and ascorbic acid (AA) oxidation. Cyclic voltammetry (CV) in pH 5.0 buffer confirms reversible Mo(VI)/Mo(V) transitions, which mediate analyte detection .
Q. What experimental parameters (e.g., pH, surfactant concentration) must be optimized when using this compound-modified electrodes for simultaneous DA/AA detection?
- Methodological Answer :
- pH : Optimize to 5.0 using acetate buffer to balance DA/AA ionization states and minimize background interference. At pH <5, DA protonation reduces sensitivity; at pH >6, AA oxidation overlaps with DA .
- Surfactant : Incorporate 2% (w/w) cationic surfactants (e.g., CTAB) into the carbon paste electrode (CPE). Higher surfactant concentrations increase capacitive current, while lower amounts reduce peak resolution. Differential pulse voltammetry (DPV) with 50 mV pulse amplitude maximizes peak separation (~308 mV) .
Q. How can researchers address interference from biological matrix components (e.g., ions, glucose) when using this compound-based sensors?
- Methodological Answer : Conduct interference studies by spiking 100-fold excess of common ions (K, Ca) and biomolecules (glucose, urea). Use standard addition methods to validate recovery rates (>95%). For complex matrices (e.g., serum), pre-treat samples with centrifugal filtration (10 kDa cutoff) to remove proteins. The modified CPE’s selectivity arises from electrostatic repulsion of anions (e.g., Cl) by the cationic surfactant layer .
Q. What validation strategies ensure accuracy in clinical sample analysis using this compound-modified electrodes?
- Methodological Answer : Validate against AOAC reference methods (e.g., 2,6-dichlorophenolindophenol titration for AA). Perform recovery tests in spiked human serum, achieving relative standard deviation (RSD) <3.7% for DA and <4.5% for AA. Calibration curves must exhibit linearity (R >0.998) across 0.4–2.5 mM DA and 0.05–0.9 mM AA. Cross-check results with HPLC-UV for concordance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
